N-(4-Oxo-cyclohexylmethyl)-acetamide
Description
Contextual Significance of Cyclohexyl and Acetamide (B32628) Structural Motifs in Synthetic Chemistry
The cyclohexyl and acetamide motifs present in N-(4-Oxocyclohexyl)acetamide are of profound importance in synthetic and medicinal chemistry. The cyclohexane (B81311) ring, a saturated carbocycle, provides a three-dimensional scaffold that is prevalent in many biologically active molecules and natural products. Its conformational flexibility allows it to adopt various shapes, influencing how a molecule interacts with biological targets.
The acetamide group is a common functional group in pharmaceuticals and is known to participate in hydrogen bonding interactions, which are crucial for molecular recognition and binding to biological receptors. archivepp.com The presence of both these motifs in a single, relatively simple molecule underscores its potential as a starting material for the synthesis of more complex and potentially bioactive compounds. archivepp.comarchivepp.com
Overview of Research Trajectories Pertaining to N-Substituted Acetamides and Cyclic Ketone Scaffolds
Research into N-substituted acetamides is a vibrant area of medicinal chemistry, with numerous derivatives being investigated for a wide range of therapeutic applications, including as anti-inflammatory, antimicrobial, and antiviral agents. archivepp.com The ability to readily modify the substituent on the nitrogen atom allows for the fine-tuning of a compound's pharmacological properties.
Similarly, cyclic ketone scaffolds are fundamental building blocks in organic synthesis. The ketone functional group is highly versatile and can be transformed into a variety of other functional groups, enabling the construction of diverse molecular architectures. The reactivity of the ketone in N-(4-Oxocyclohexyl)acetamide, for instance, allows for nucleophilic addition and condensation reactions, providing pathways to more elaborate structures. A Chinese patent highlights the use of 4-substituted amidocyclohexanones as key intermediates in the synthesis of the Parkinson's disease drug, pramipexole. google.com
Scope and Academic Relevance of Investigating N-(4-Oxo-cyclohexylmethyl)-acetamide
The primary academic and industrial relevance of N-(4-Oxocyclohexyl)acetamide lies in its role as a key intermediate in the synthesis of high-value pharmaceutical compounds. hsppharma.com Notably, it is a crucial precursor in the production of Pramipexole, a dopamine (B1211576) agonist used in the treatment of Parkinson's disease, and Ramatroban, a thromboxane (B8750289) A2 receptor antagonist. hsppharma.com
Its utility as a reactant in the preparation of 2-Pyrimidinecarbonitrile derivatives, which have been investigated as falcipain inhibitors and antiparasitic agents, further highlights its importance in drug discovery programs. chemicalbook.com The investigation of this compound and its reactions is, therefore, central to the development of efficient and scalable synthetic routes to these and other potentially therapeutic agents. While direct research into the biological activities of N-(4-Oxocyclohexyl)acetamide itself is not widely published, its consistent appearance as a critical starting material in the synthesis of medicinally relevant molecules solidifies its academic and research significance.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[(4-oxocyclohexyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c1-7(11)10-6-8-2-4-9(12)5-3-8/h8H,2-6H2,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAXXVSNCADPNGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1CCC(=O)CC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30482-18-9 | |
| Record name | N-[(4-oxocyclohexyl)methyl]acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Structural and Conformational Analysis of N 4 Oxo Cyclohexylmethyl Acetamide
Advanced Spectroscopic Techniques for In-depth Elucidation
Spectroscopy is a powerful tool for probing the structural and dynamic properties of molecules. By analyzing the interaction of electromagnetic radiation with N-(4-Oxo-cyclohexylmethyl)-acetamide, detailed information about its conformational landscape and the environment of its functional groups can be obtained.
Nuclear Magnetic Resonance (NMR) spectroscopy is unparalleled in its ability to provide detailed information about the structure and dynamics of molecules in solution and in the solid state.
The cyclohexanone (B45756) ring in this compound is not static but undergoes a rapid conformational change known as ring flipping. In this process, the chair conformation inverts, causing axial substituents to become equatorial and vice versa. Variable Temperature (VT) NMR is a key technique to study this dynamic equilibrium. nih.gov
By recording NMR spectra at different temperatures, the rate of ring flipping can be manipulated. At high temperatures, the flipping is fast on the NMR timescale, and an averaged spectrum is observed. As the temperature is lowered, the rate of flipping decreases. If the temperature is lowered sufficiently, the individual chair conformations can be "frozen out," and separate signals for the axial and equatorial conformers may be observed. The temperature at which the separate signals merge into a single broad peak is known as the coalescence temperature (Tc). From this data, the free energy barrier (ΔG‡) for the ring flipping process can be calculated, providing insight into the conformational stability of the molecule. mdpi.com For substituted cyclohexanes, the conformer with the substituent in the equatorial position is generally more stable due to the avoidance of 1,3-diaxial interactions. pressbooks.pub
Table 1: Hypothetical Variable Temperature 1H NMR Data for this compound
| Temperature (K) | Signal Appearance for a Key Proton | Coalescence Temperature (Tc) (K) | Free Energy of Activation (ΔG‡) (kJ/mol) |
| 350 | Sharp singlet (fast exchange) | ||
| 300 | Broad singlet | 300 | 60.2 |
| 250 | Two distinct broad signals (slow exchange) |
Note: This data is hypothetical and serves to illustrate the principles of VT-NMR analysis.
Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are two-dimensional NMR experiments that are invaluable for determining the spatial proximity of protons within a molecule. These techniques detect through-space interactions between protons that are close to each other (typically within 5 Å), regardless of whether they are connected by chemical bonds.
For this compound, NOESY or ROESY experiments can:
Distinguish between axial and equatorial protons: Protons in a 1,3-diaxial relationship on the cyclohexane (B81311) ring will show a strong NOE cross-peak, whereas an axial-equatorial or equatorial-equatorial relationship will result in a weaker or absent cross-peak.
Determine the orientation of the acetamidomethyl side chain: NOE cross-peaks between protons on the cyclohexane ring and protons on the side chain can reveal the preferred orientation of this substituent.
While solution-state NMR provides information about the dynamic behavior of molecules, solid-state NMR (ssNMR) offers insights into the structure and packing of molecules in the crystalline state. nih.gov This is particularly important for understanding polymorphism, where a compound can exist in multiple crystalline forms with different physical properties.
For this compound, ssNMR could be used to:
Identify different polymorphic forms: Each polymorph will have a unique crystal lattice, leading to distinct ssNMR spectra. rsc.org
Characterize intermolecular interactions: ssNMR can detect through-space interactions between neighboring molecules in the crystal lattice, providing information about hydrogen bonding and other packing forces.
Determine the conformation in the solid state: By analyzing the chemical shifts and couplings in the ssNMR spectrum, the conformation of the molecule in the solid state can be determined and compared to its solution-state conformation.
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. nih.gov The frequencies of these vibrations are sensitive to the chemical environment of the functional groups, making these techniques powerful tools for studying molecular structure and intermolecular interactions.
For this compound, the key functional groups are the ketone carbonyl (C=O), the amide carbonyl (C=O), and the amide N-H group.
Ketone Carbonyl Stretch (νC=O): The position of this band in the IR and Raman spectra is sensitive to the conformation of the cyclohexane ring and any intermolecular interactions involving the ketone group.
Amide Bands: The amide group gives rise to several characteristic vibrational bands, including the amide I band (primarily C=O stretching) and the amide II band (a combination of N-H bending and C-N stretching). The frequencies of these bands are highly sensitive to hydrogen bonding. In the solid state, strong intermolecular N-H···O=C hydrogen bonds are expected to form, leading to a significant shift in the positions of the N-H and amide I bands compared to the gas phase or a non-polar solution. researchgate.net
Table 2: Typical Infrared Absorption Frequencies for Functional Groups in this compound
| Functional Group | Vibrational Mode | Typical Frequency Range (cm-1) | Comments |
| N-H (Amide) | Stretching | 3350 - 3180 | Position is sensitive to hydrogen bonding. A lower frequency indicates stronger hydrogen bonding. |
| C=O (Ketone) | Stretching | 1725 - 1705 | The exact frequency can be influenced by ring strain and conjugation. |
| C=O (Amide) | Amide I (Stretching) | 1680 - 1630 | Lower frequency in the solid state due to hydrogen bonding. |
| N-H (Amide) | Amide II (Bending) | 1640 - 1550 | Also sensitive to hydrogen bonding. |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Dynamics
X-ray Crystallography and Solid-State Structural Investigations
The most definitive method for determining the three-dimensional structure of a molecule in the solid state is single-crystal X-ray diffraction. This technique provides precise atomic coordinates, from which bond lengths, bond angles, and torsion angles can be calculated. nih.gov
A crystal structure of this compound would reveal:
The precise conformation of the cyclohexanone ring: It would confirm whether the ring adopts a chair, boat, or twisted-boat conformation in the solid state.
The orientation of the acetamidomethyl substituent: The exact positioning of this group relative to the ring would be determined.
The details of the intermolecular hydrogen bonding network: The distances and angles of the N-H···O=C hydrogen bonds that link the molecules together in the crystal lattice would be precisely measured.
Single-Crystal X-ray Diffraction for Absolute Configuration and Crystal Packing
Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the precise three-dimensional structure of a crystalline compound. This powerful analytical technique provides unequivocal information about bond lengths, bond angles, and the absolute configuration of chiral centers within the molecule. Furthermore, SC-XRD elucidates the arrangement of molecules within the crystal lattice, known as crystal packing, which is governed by intermolecular forces such as hydrogen bonding, van der Waals forces, and dipole-dipole interactions.
For a compound like this compound, a successful SC-XRD analysis would provide the following key insights:
Molecular Geometry: The precise bond lengths and angles of the entire molecule, including the cyclohexane ring, the acetamide (B32628) group, and the interconnecting methylene (B1212753) bridge.
Absolute Configuration: If a chiral derivative were synthesized or a chiral precursor used, SC-XRD could unambiguously determine the absolute configuration (R/S) of any stereocenters.
Crystal Packing: The analysis would reveal how individual molecules of this compound are arranged in the solid state. This includes identifying intermolecular hydrogen bonding patterns, for instance, between the amide N-H and the keto C=O groups of neighboring molecules.
The crystallographic data obtained would be presented in a standardized format, including parameters such as the crystal system, space group, and unit cell dimensions.
Powder X-ray Diffraction for Polymorphism and Amorphous Forms
Powder X-ray diffraction (PXRD) is an essential technique for the characterization of polycrystalline materials. Unlike SC-XRD, which requires a single, well-ordered crystal, PXRD can be performed on a finely ground powder. This method is particularly valuable for identifying different crystalline forms of a compound, known as polymorphs, and for detecting the presence of any non-crystalline, or amorphous, content.
Polymorphs of a compound have the same chemical composition but differ in their crystal lattice arrangements. These differences can lead to variations in physical properties such as melting point, solubility, and stability. An investigation of this compound using PXRD would involve:
Phase Identification: The resulting diffraction pattern, a plot of diffracted X-ray intensity versus the diffraction angle (2θ), serves as a unique "fingerprint" for a specific crystalline phase.
Polymorph Screening: By crystallizing the compound under various conditions (e.g., different solvents, temperatures, and cooling rates), PXRD can be used to identify and characterize any existing polymorphs.
Detection of Amorphous Content: Amorphous materials lack long-range atomic order and therefore produce a broad halo in the PXRD pattern instead of sharp Bragg peaks. This allows for the quantification of the amorphous content in a sample.
The ability to control and identify different solid-state forms is of paramount importance in the pharmaceutical and materials science industries.
Stereochemical Investigations
Methodologies for Configurational Assignment of Chiral Centers (if applicable to derivatives or precursors)
While this compound itself is achiral, the introduction of substituents on the cyclohexane ring or the acetamide group could create one or more chiral centers. The assignment of the absolute configuration of these stereocenters is a fundamental aspect of stereochemical investigation.
Several methodologies are employed for this purpose:
X-ray Crystallography: As mentioned previously, SC-XRD is the gold standard for the unambiguous determination of absolute configuration, especially when a heavy atom is present in the structure.
Chiroptical Spectroscopy: Techniques such as circular dichroism (CD) and optical rotatory dispersion (ORD) measure the differential absorption or rotation of plane-polarized light by a chiral molecule. The resulting spectra can often be correlated with a specific absolute configuration through empirical rules or computational predictions.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The use of chiral solvating agents or chiral derivatizing agents can lead to the formation of diastereomeric complexes or compounds, respectively. These diastereomers exhibit distinct NMR spectra, allowing for the differentiation and, in some cases, the assignment of the absolute configuration of the original enantiomers.
Detailed Analysis of Cyclohexane Ring Conformational Isomerism
The cyclohexane ring is not planar but exists predominantly in a puckered "chair" conformation to minimize angle and torsional strain. libretexts.orgyoutube.com For a substituted cyclohexane like this compound, the substituent can occupy either an axial or an equatorial position. These two chair conformations are in rapid equilibrium through a process called ring flipping.
The presence of the sp²-hybridized carbonyl carbon in the cyclohexane ring of this compound slightly flattens the chair conformation in that region. youtube.com However, the fundamental principles of conformational analysis still apply. The key substituent at the 4-position is the -(CH₂)-NH-CO-CH₃ group.
The relative stability of the two chair conformers is determined by steric interactions. In general, a substituent prefers the equatorial position to avoid unfavorable 1,3-diaxial interactions with the axial hydrogens on the same side of the ring. libretexts.orglibretexts.org
Equatorial Conformer: When the -(CH₂)-NH-CO-CH₃ group is in the equatorial position, it is directed away from the bulk of the ring, minimizing steric strain. This is generally the more stable conformation.
Axial Conformer: When the substituent is in the axial position, it experiences steric hindrance from the axial hydrogens at the C2 and C6 positions. This 1,3-diaxial interaction destabilizes this conformation.
The energy difference between the axial and equatorial conformers determines their relative populations at equilibrium. For a large substituent, the equilibrium will overwhelmingly favor the equatorial conformer. Computational modeling, such as molecular mechanics or density functional theory (DFT) calculations, can be employed to predict the geometries and relative energies of these conformers with a high degree of accuracy.
Computational Chemistry and Theoretical Investigations of N 4 Oxo Cyclohexylmethyl Acetamide
Quantum Chemical Calculations (DFT, ab initio methods)
Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the intrinsic properties of a molecule. These calculations solve the Schrödinger equation (or an approximation of it) to determine the electronic structure and energy of the molecule.
DFT calculations can be employed to model the electronic structure of N-(4-Oxo-cyclohexylmethyl)-acetamide. These calculations would reveal the distribution of electron density across the molecule, highlighting regions that are electron-rich or electron-poor. This information is crucial for predicting reactivity, as nucleophilic and electrophilic sites can be identified.
Molecular Orbital (MO) analysis, particularly focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides key insights into the molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.
Table 1: Hypothetical Molecular Orbital Energies for this compound
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | -6.8 |
| LUMO | -1.2 |
Note: The data in this table is illustrative and represents typical values for a molecule of this type.
The cyclohexyl ring in this compound can exist in several conformations, most notably the chair and boat forms. Computational methods can be used to calculate the relative energies of these conformers and the energy barriers for their interconversion. Similar calculations can be applied to the rotation around the amide bond, which is known to have a significant rotational barrier due to partial double bond character. Understanding the conformational landscape is vital as the three-dimensional shape of a molecule dictates its biological activity. For related cyclohexyl-containing structures, the energy difference between folded and extended conformations can be in the range of 2-3 kcal/mol. mdpi.com
Table 2: Hypothetical Relative Energies of this compound Conformers
| Conformer | Relative Energy (kcal/mol) |
|---|---|
| Chair (equatorial) | 0.0 |
| Chair (axial) | 2.5 |
Note: The data in this table is illustrative and represents a plausible energy profile for a substituted cyclohexane (B81311).
Quantum chemical calculations can predict various spectroscopic properties, such as infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra. These predicted spectra can be compared with experimental data to validate the computational model and to aid in the interpretation of experimental results. For instance, calculated vibrational frequencies can be matched to peaks in an experimental IR spectrum to assign them to specific molecular vibrations.
Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects
Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. In an MD simulation, the atoms and bonds of this compound would be modeled as a classical system, and Newton's equations of motion would be solved to simulate the molecule's movements over time.
These simulations provide a detailed picture of the molecule's flexibility and conformational changes in different environments. By including solvent molecules in the simulation, the effect of the solvent on the molecule's structure and dynamics can be explicitly studied. This is particularly important for understanding how the molecule behaves in a biological context, such as in aqueous solution.
Molecular Docking and Interaction Modeling with Hypothetical Binding Pockets
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking could be used to predict its binding mode within the active site of a hypothetical protein target.
The process involves placing the molecule in various orientations and conformations within the binding pocket and calculating a "docking score" for each pose, which estimates the binding affinity. This can help to identify key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex.
Table 3: Hypothetical Docking Results for this compound with a Hypothetical Kinase
| Docking Pose | Docking Score (kcal/mol) | Key Interactions |
|---|---|---|
| 1 | -8.2 | Hydrogen bond with backbone NH, hydrophobic interaction with aromatic side chain |
| 2 | -7.5 | Hydrogen bond with side chain hydroxyl, van der Waals contacts |
Note: The data in this table is illustrative and represents a typical output from a molecular docking study.
Computational Studies of Reaction Mechanisms and Transition States Related to its Formation or Transformation (e.g., cis-trans epimerization of related cyclohexyl derivatives)
Computational chemistry can be used to investigate the mechanisms of chemical reactions involving this compound. This includes identifying the transition states, which are the highest energy points along the reaction pathway, and calculating the activation energies.
An important transformation for substituted cyclohexanes is cis-trans epimerization. nih.govnih.gov Computational studies can elucidate the mechanism of this process, for example, by modeling the reaction pathway and calculating the energies of intermediates and transition states. nih.govnih.gov This can help to understand the factors that influence the stereochemical outcome of reactions involving the cyclohexyl ring.
N 4 Oxo Cyclohexylmethyl Acetamide As a Chemical Scaffold and Synthetic Intermediate in Academic Research
Strategic Integration into Complex Molecular Architectures
The presence of both a ketone and an acetamide (B32628) functional group within the same molecule makes N-(4-Oxo-cyclohexylmethyl)-acetamide a valuable starting material for the synthesis of more complex molecules. These functional groups can be selectively targeted to build intricate structures, including novel heterocyclic systems and chemical linkers for conjugates.
Construction of Novel Heterocyclic Ring Systems Utilizing the Compound Core
The 4-oxo-cyclohexyl core is a prime substrate for a variety of cyclization reactions to generate novel heterocyclic frameworks, which are prevalent in pharmaceuticals. openmedicinalchemistryjournal.com The ketone functionality can react with a range of binucleophilic reagents to construct spirocyclic or fused ring systems. For instance, condensation of the ketone with hydrazines or hydroxylamine (B1172632) can yield pyrazoline or isoxazoline (B3343090) spiro-heterocycles, respectively.
Furthermore, the α-protons adjacent to the ketone are acidic and can be utilized in reactions like the Gewald synthesis. By reacting this compound with elemental sulfur and a cyano-active methylene (B1212753) compound (e.g., malononitrile), it is possible to construct a fused 2-aminothiophene ring system. Such reactions, starting from various acetamide derivatives, have been used to create heterocyclic compounds with diverse biological activities. nih.gov Intramolecular cyclization of amides is also a powerful strategy for forming N-heterocycles. rsc.org While direct literature on this compound is limited, analogous reactions on N-hydroxy-N-(2-oxoalkyl)amides have been shown to yield 1,5-dihydro-2H-pyrrol-2-ones and 1,6-dihydropyridine-2,5-diones, demonstrating the potential for complex intramolecular cyclizations. researchgate.net
Table 1: Potential Heterocyclic Systems from the this compound Scaffold
| Reagent(s) | Reaction Type | Resulting Heterocyclic Core |
|---|---|---|
| Hydrazine derivatives | Condensation/Cyclization | Spiro-pyrazoline |
| Hydroxylamine | Condensation/Cyclization | Spiro-isoxazoline |
| Urea/Thiourea (B124793) | Biginelli-type reaction | Fused dihydropyrimidine |
| Malononitrile, Sulfur | Gewald Reaction | Fused 2-aminothiophene |
Development of Linker Chemistry for Conjugate and Scaffold Synthesis
Bifunctional linkers are crucial components in modern chemical biology and drug development, used to connect different molecular entities, such as in antibody-drug conjugates (ADCs) or PROTACs. lumiprobe.com this compound is well-suited for development into a bifunctional linker due to its two modifiable sites.
The ketone group can be selectively transformed into a variety of other functional groups. For example:
Oxime/Hydrazone Ligation: The ketone can react with aminooxy or hydrazide-functionalized molecules to form stable oxime or hydrazone linkages. This is a common bioorthogonal reaction used to attach probes or drugs to biomolecules. nih.gov
Reductive Amination: Reaction with an amine in the presence of a reducing agent converts the ketone into a secondary or tertiary amine, providing a robust connection point.
The acetamide portion of the molecule offers another handle. The N-H bond can be deprotonated and alkylated, or the entire acetamide group can be hydrolyzed to reveal a primary amine, which can then be further functionalized. This dual reactivity allows for the sequential attachment of two different molecules, making it a heterobifunctional linker. For example, a targeting moiety could be attached via reductive amination at the ketone position, while a payload or reporter group is attached to the amine revealed after hydrolysis of the acetamide. The stability of linkers, such as those based on dipeptides, is a critical factor in the efficacy of drug conjugates. nih.gov
Structure-Activity Relationship (SAR) Studies on the Cyclohexyl Acetamide Core in Chemical Probes
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry for optimizing the biological activity of a lead compound. drugdesign.org While specific SAR studies on this compound are not extensively published, the cyclohexyl acetamide core is present in various biologically active molecules, and SAR studies on these analogues provide valuable insights.
For instance, studies on 1,3-cyclohexyl diamide (B1670390) derivatives as mGluR5 negative allosteric modulators have shown that the stereochemistry and substitution pattern on the cyclohexane (B81311) ring are critical for activity. nih.gov Similarly, research on N-[2-(1-pyrrolidinyl)cyclohexyl]benzeneacetamides as κ-opioid receptor ligands demonstrated that the position and orientation of substituents on the cyclohexyl ring significantly impact binding affinity and selectivity. oup.com
Based on analogous series of compounds, a hypothetical SAR study on the this compound core could explore the following modifications:
Modification of the Ketone: Reducing the ketone to a hydroxyl group introduces a hydrogen bond donor/acceptor and changes the ring conformation. Converting it to an amine or other functional groups would drastically alter polarity and binding interactions.
Substitution on the Cyclohexane Ring: Introducing alkyl or halogen groups at positions 2, 3, 5, or 6 could probe steric and electronic requirements of a binding pocket.
Modification of the Acetamide Group: Replacing the acetyl group with larger acyl groups (e.g., propionyl, benzoyl) could explore hydrophobic interactions. Altering the N-methyl linker to a longer or more rigid chain would change the spatial relationship between the cyclohexane core and the acetamide.
Table 2: Hypothetical SAR Insights for the Cyclohexyl Acetamide Core
| Modification Site | Structural Change | Potential Impact on Activity | Rationale |
|---|---|---|---|
| C4-Position | Ketone to Hydroxyl (axial vs. equatorial) | Altered potency/selectivity | Change in H-bonding capacity and ring conformation. oup.com |
| C4-Position | Ketone to Amine | Significant change in properties | Introduction of a basic center, altering solubility and binding. |
| Acetamide N-H | Alkylation | Loss or gain of activity | Removal of H-bond donor, potential for new steric interactions. |
| Acetyl Methyl Group | Methyl to Ethyl/Propyl | Increased potency | Probing for hydrophobic pockets. |
Design and Synthesis of Advanced Chemical Probes and Tool Compounds Based on the Core Structure
Chemical probes are essential tools for studying biological systems. rug.nl The modular nature of this compound makes it an attractive scaffold for the synthesis of such probes. A typical chemical probe consists of a targeting ligand, a reporter tag (e.g., fluorophore, biotin), and often a reactive group for covalent labeling.
The core structure of this compound can be elaborated into a chemical probe through a modular synthesis approach. rug.nl For example, a known pharmacophore could be installed by modifying the acetamide portion of the molecule, thereby creating the targeting ligand. The ketone at the C4 position then serves as a convenient handle for attaching a reporter tag or a reactive group. This can be achieved via the aforementioned oxime or hydrazone ligation chemistries, which are robust and high-yielding. rug.nl The development of high-quality covalent probes often relies on a modular design where the core structure provides affinity for the target. nih.gov
For example, a fluorescent probe could be synthesized by reacting this compound with a fluorophore-containing hydrazide. The resulting fluorescently-labeled compound could then be used in cell imaging experiments, provided the core structure has an affinity for a biological target.
Optimization of Synthetic Routes for Diversified Derivatives and Libraries
To fully explore the potential of the this compound scaffold in drug discovery, efficient and optimized synthetic routes are necessary to generate a wide range of derivatives for high-throughput screening.
Parallel Synthesis and Combinatorial Chemistry Approaches
Combinatorial chemistry is a powerful technique for rapidly generating large numbers of compounds (a "library") by systematically combining a smaller number of chemical building blocks. nih.govyoutube.com The this compound scaffold is ideally suited for such approaches due to its distinct reactive sites.
A parallel synthesis strategy could be employed to create a library of derivatives. In this approach, the starting material is arrayed in a multi-well plate format, and different reagents are added to each well to generate a unique product. researchgate.net
Example Combinatorial Library Synthesis:
Scaffold Preparation: Synthesize the precursor, 4-(aminomethyl)cyclohexan-1-one.
Amide Formation: In a parallel synthesizer, react the precursor amine with a diverse set of carboxylic acids or acyl chlorides (Building Block A) to generate a library of N-(4-Oxo-cyclohexylmethyl)-amides.
Ketone Derivatization: React this first-generation library with a diverse set of amines in the presence of a reducing agent (reductive amination) using Building Block B.
This two-step process allows for the exponential generation of products. Using 100 different carboxylic acids and 100 different amines would result in a library of 10,000 unique compounds. Such libraries are invaluable for screening against biological targets to identify new hit compounds. nih.gov
Table 3: Illustrative Combinatorial Library from the this compound Scaffold
| Scaffold | Building Block A (R-COCl) | Building Block B (R'-NH2) | Resulting Compound Structure |
|---|---|---|---|
| 4-(aminomethyl)cyclohexan-1-one | Acetyl chloride | Benzylamine | N-(4-(benzylamino)cyclohexylmethyl)acetamide |
| 4-(aminomethyl)cyclohexan-1-one | Benzoyl chloride | Aniline | N-(4-Oxo-cyclohexylmethyl)-benzamide reacted with Aniline |
| 4-(aminomethyl)cyclohexan-1-one | Cyclopropanecarbonyl chloride | Ethanolamine | N-(4-((2-hydroxyethyl)amino)cyclohexylmethyl)cyclopropanecarboxamide |
This combinatorial approach significantly accelerates the drug discovery process by expanding the chemical space explored around a promising central scaffold. youtube.com
Absence of Specific High-Throughput Synthesis Strategies in Publicly Available Research
A comprehensive review of scientific literature and patent databases reveals a notable lack of specific, published examples detailing high-throughput or combinatorial synthesis strategies that utilize this compound as a central scaffold or synthetic intermediate. While the principles of high-throughput synthesis are broadly applied in medicinal chemistry for the rapid generation of compound libraries, their direct application to this particular molecule is not documented in readily accessible research.
High-throughput synthesis methodologies, such as parallel synthesis and combinatorial chemistry, are powerful tools for accelerating the drug discovery process. These techniques enable the simultaneous creation of a large number of diverse, yet structurally related, compounds. The functional groups present in this compound—a secondary amide and a ketone—theoretically lend themselves to such derivatization strategies. The ketone moiety can be a versatile handle for a variety of chemical transformations, including reductive amination, Wittig reactions, and the formation of hydrazones or oximes. Similarly, the amide group, although generally less reactive, could potentially be modified under certain conditions.
However, despite the theoretical potential of this scaffold for combinatorial derivatization, the current body of scientific literature does not provide concrete examples of its use in this context. Searches for parallel synthesis of libraries based on a 4-aminomethyl-cyclohexanone core or the high-throughput derivatization of this compound have not yielded specific research findings, detailed methodologies, or data tables that would be necessary to construct a thorough and scientifically accurate account of its application in high-throughput synthesis.
Therefore, while one can speculate on potential high-throughput synthesis routes for this compound, there is no empirical data from published studies to support a detailed discussion on this topic. The absence of such information prevents a factual and in-depth exploration of high-throughput synthesis strategies specifically centered on this compound.
Advanced Analytical Methodologies for Research Applications Involving N 4 Oxo Cyclohexylmethyl Acetamide
Chromatographic Method Development for Enhanced Purity Assessment and Isolation
Chromatographic techniques are indispensable for the separation and purification of chemical compounds. The development of robust chromatographic methods is a critical first step in the analytical workflow for N-(4-Oxo-cyclohexylmethyl)-acetamide, ensuring that subsequent analyses are performed on a well-characterized and pure substance.
Preparative and Analytical High-Performance Liquid Chromatography (HPLC) / Ultra-High Performance Liquid Chromatography (UHPLC)
High-Performance Liquid Chromatography (HPLC) and its more advanced counterpart, Ultra-High Performance Liquid Chromatography (UHPLC), are powerful techniques for the separation, quantification, and purification of this compound. These methods offer high resolution and sensitivity, making them ideal for assessing the purity of synthesized batches and for isolating the compound from reaction mixtures.
A typical reversed-phase HPLC or UHPLC method for the analysis of this compound would utilize a C18 stationary phase. The mobile phase would likely consist of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol, with the possible addition of a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape. The presence of the polar ketone and amide functionalities in the molecule will influence its retention behavior, necessitating careful optimization of the mobile phase gradient. For preparative applications, the method can be scaled up by using a larger column and a higher flow rate to isolate larger quantities of the pure compound.
Illustrative HPLC/UHPLC Method Parameters:
| Parameter | Analytical HPLC | Preparative HPLC | UHPLC |
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 21.2 x 250 mm, 10 µm | C18, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile | Acetonitrile |
| Gradient | 5-95% B in 15 min | 20-80% B in 20 min | 10-95% B in 5 min |
| Flow Rate | 1.0 mL/min | 20 mL/min | 0.5 mL/min |
| Detection | UV at 210 nm | UV at 210 nm | UV at 210 nm |
| Injection Volume | 10 µL | 500 µL | 2 µL |
Chiral Chromatography for Enantiomeric and Diastereomeric Separation
The structure of this compound possesses a stereocenter at the 1-position of the cyclohexyl ring if the plane of the ring is considered. Furthermore, the presence of the ketone group can lead to different chair conformations, potentially resulting in diastereomers. Chiral chromatography is a crucial technique for the separation of these stereoisomers. This is particularly important as different enantiomers or diastereomers of a compound can exhibit distinct biological activities.
Chiral separation of this compound can be achieved using chiral stationary phases (CSPs). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for a wide range of compounds. The separation mechanism relies on the differential interactions (e.g., hydrogen bonding, dipole-dipole interactions, and steric hindrance) between the enantiomers and the chiral stationary phase. The choice of mobile phase, typically a mixture of alkanes and an alcohol, is critical for achieving optimal resolution.
Typical Chiral Chromatography Parameters:
| Parameter | Value |
| Column | Chiralpak AD-H (amylose-based) or Chiralcel OD-H (cellulose-based) |
| Mobile Phase | n-Hexane / Isopropanol (e.g., 80:20 v/v) |
| Flow Rate | 0.5 - 1.0 mL/min |
| Detection | UV at 210 nm |
| Temperature | 25 °C |
Mass Spectrometry (MS) for Fragmentation Pathway Analysis and Mechanistic Studies
Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions. It is an invaluable tool for the structural elucidation of compounds like this compound.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Isotope Labeling
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. For this compound (C9H15NO2), the theoretical monoisotopic mass can be calculated with high precision. Experimental determination of this mass using HRMS can confirm the elemental formula and rule out other possibilities. This technique is also essential in isotope labeling studies, where the incorporation of stable isotopes (e.g., 2H, 13C, 15N) can be precisely monitored to trace metabolic pathways or reaction mechanisms.
Calculated Exact Mass for this compound:
| Ion | Formula | Calculated m/z |
| [M+H]+ | C9H16NO2+ | 170.1176 |
| [M+Na]+ | C9H15NNaO2+ | 192.0995 |
| [M-H]- | C9H14NO2- | 168.1030 |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pattern Elucidation
Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific mass-to-charge ratio are selected and then fragmented to produce a characteristic fragmentation pattern. unt.edu This pattern provides a wealth of structural information. For this compound, MS/MS experiments can be used to elucidate its fragmentation pathways, which helps in its structural confirmation and can be used for its specific detection in complex mixtures. The fragmentation is typically induced by collision with an inert gas, a process known as collision-induced dissociation (CID). unt.edu
Plausible MS/MS Fragmentation of [M+H]+ for this compound:
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Neutral Loss |
| 170.1 | 113.1 | CH3CONH2 (Acetamide) |
| 170.1 | 98.1 | C4H6O2 (Ketene + Acetone) |
| 170.1 | 81.1 | C5H7NO (N-acetyl-2-aminocyclopentene) |
| 170.1 | 57.1 | C7H11O2 (4-oxocyclohexanecarboxylic acid) |
Hyphenated Techniques for Complex Mixture Analysis and Reaction Monitoring (e.g., LC-MS/MS, GC-MS)
Hyphenated techniques, which couple a separation technique with a detection technique, are extremely powerful for the analysis of complex mixtures.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the separation power of HPLC or UHPLC with the specificity and sensitivity of tandem mass spectrometry. researchgate.netqub.ac.uk This technique is ideal for the quantitative analysis of this compound in complex matrices such as biological fluids or environmental samples. It can also be used to monitor the progress of a chemical reaction by tracking the disappearance of reactants and the appearance of products and byproducts over time.
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful hyphenated technique that can be applied to the analysis of this compound, provided the compound is sufficiently volatile and thermally stable. nih.govjapsonline.com If necessary, derivatization can be employed to increase its volatility. GC-MS is particularly useful for the separation and identification of volatile impurities in a sample of this compound.
Applications of Hyphenated Techniques:
| Technique | Application | Advantages |
| LC-MS/MS | - Quantitative analysis in biological matrices- Reaction monitoring- Impurity profiling | - High sensitivity and selectivity- Applicable to a wide range of compounds- Provides structural information |
| GC-MS | - Analysis of volatile impurities- Analysis of reaction byproducts | - Excellent separation efficiency for volatile compounds- Extensive spectral libraries for compound identification |
Future Perspectives in Academic Research on N 4 Oxo Cyclohexylmethyl Acetamide
Exploration of Emerging Synthetic Strategies for Highly Functionalized Analogues
The development of novel synthetic methodologies is paramount for accessing a diverse range of analogues of N-(4-Oxo-cyclohexylmethyl)-acetamide with enhanced properties. Future research will likely focus on moving beyond traditional synthetic routes to embrace more efficient and versatile strategies. This includes the exploration of multicomponent reactions, flow chemistry, and biocatalysis to introduce a wide array of functional groups onto the cyclohexyl ring and the acetamide (B32628) moiety.
Advanced synthetic approaches, such as C-H activation and late-stage functionalization, could enable the direct modification of the core structure, providing rapid access to a library of derivatives. The application of photoredox catalysis and electrosynthesis may also offer new pathways for the construction of complex analogues under mild reaction conditions. These emerging strategies will be instrumental in generating a diverse chemical space around the this compound scaffold for subsequent investigation.
A key area of focus will be the synthesis of analogues with varied substitution patterns on the cyclohexane (B81311) ring. The introduction of different functional groups at positions alpha and beta to the ketone is of particular interest, as this can significantly influence the molecule's reactivity and conformational preferences. Furthermore, modifications to the acetamide group, such as the incorporation of different acyl chains or the replacement of the amide with other functional groups, will be crucial for fine-tuning the properties of the resulting compounds.
| Synthetic Strategy | Potential Advantages | Target Modifications |
| Multicomponent Reactions | High atom economy, operational simplicity, rapid library synthesis. | Diverse substitution on the cyclohexyl ring and acetamide side chain. |
| Flow Chemistry | Enhanced reaction control, improved safety, scalability. | Precise control over reaction parameters for complex transformations. |
| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly. | Enantioselective synthesis and specific functional group transformations. |
| C-H Activation | Direct functionalization of the core scaffold, increased synthetic efficiency. | Late-stage diversification of the cyclohexyl and methyl groups. |
| Photoredox Catalysis | Access to novel reaction pathways, mild reaction conditions. | Introduction of complex functionalities and formation of challenging bonds. |
Application of Advanced Computational Approaches for Predictive Modeling and Design
Computational chemistry is poised to play a pivotal role in accelerating the discovery and development of novel this compound derivatives. The use of advanced computational models can provide deep insights into the structure-property relationships of these molecules, enabling the rational design of analogues with tailored characteristics. Density functional theory (DFT) calculations can be employed to investigate the electronic structure, reactivity, and spectroscopic properties of the parent compound and its derivatives.
Molecular dynamics (MD) simulations will be invaluable for exploring the conformational landscape of this compound in different environments. mdpi.com These simulations can shed light on the molecule's flexibility, preferred conformations, and interactions with surrounding molecules, which are crucial for understanding its behavior in biological systems or as part of a material. Furthermore, quantum mechanics/molecular mechanics (QM/MM) methods can be utilized to model chemical reactions involving this compound with high accuracy, providing detailed mechanistic insights.
Predictive modeling, powered by machine learning and artificial intelligence, can be used to forecast the properties of virtual libraries of this compound analogues. By training algorithms on existing experimental data, it will be possible to predict various properties, such as biological activity, solubility, and toxicity, for newly designed compounds. This in silico screening approach can significantly reduce the time and resources required for the experimental synthesis and testing of new molecules. The integration of computational design with experimental validation will create a powerful feedback loop for the iterative optimization of molecular properties.
| Computational Method | Application | Predicted Properties |
| Density Functional Theory (DFT) | Electronic structure analysis, reactivity prediction. | Spectroscopic data, reaction energies, molecular orbital energies. |
| Molecular Dynamics (MD) | Conformational analysis, interaction studies. | Preferred conformations, binding affinities, diffusion coefficients. |
| QM/MM | Modeling of chemical reactions. | Reaction mechanisms, transition state energies, activation barriers. |
| Machine Learning/AI | Predictive modeling of large compound libraries. | Biological activity, physicochemical properties, toxicity. |
Novel Applications in Chemical Probe and Scaffold Design Beyond Current Paradigms
The unique structural features of this compound make it an attractive scaffold for the development of novel chemical probes and for use in fragment-based drug discovery. The ketone functionality can serve as a handle for covalent modification or for engaging in specific interactions with biological targets. The cyclohexyl ring provides a rigid, three-dimensional framework that can be functionalized to explore chemical space in a controlled manner.
Future research could focus on designing chemical probes based on the this compound scaffold to investigate specific biological processes. By incorporating reporter groups, such as fluorophores or affinity tags, these probes could be used to visualize and identify protein targets in living cells. The development of photoaffinity probes, which can be activated by light to form a covalent bond with their target, would be a particularly powerful approach for target identification and validation.
In the context of drug discovery, this compound can serve as a versatile starting point for the design of new therapeutic agents. The acetamide moiety is a common feature in many biologically active compounds, and the cyclohexyl scaffold can be used to orient functional groups in a precise manner to achieve high-affinity binding to a target protein. Fragment-based screening of libraries of this compound derivatives could lead to the identification of novel hits for a wide range of diseases.
| Application | Design Strategy | Potential Outcome |
| Chemical Probes | Incorporation of reporter groups (fluorophores, biotin). | Visualization and identification of biological targets. |
| Photoaffinity Labeling | Introduction of a photoreactive group. | Covalent labeling and identification of binding partners. |
| Fragment-Based Drug Discovery | Use as a core scaffold for library synthesis. | Identification of novel starting points for drug development. |
| Covalent Inhibitors | Exploitation of the ketone for covalent bond formation. | Development of highly potent and selective enzyme inhibitors. |
Interdisciplinary Research Opportunities in Materials Science and Catalysis
The potential applications of this compound and its derivatives extend beyond the life sciences into the realms of materials science and catalysis. The ability of the molecule to participate in hydrogen bonding and its rigid cyclohexyl core make it a promising building block for the construction of supramolecular assemblies and functional materials.
In materials science, future research could explore the use of this compound derivatives as organogelators, liquid crystals, or components of metal-organic frameworks (MOFs). The self-assembly of these molecules could lead to the formation of novel materials with interesting optical, electronic, or mechanical properties. The incorporation of this scaffold into polymer backbones could also be investigated to create new polymers with tailored thermal and mechanical properties.
In the field of catalysis, the this compound scaffold could be used to design new ligands for transition metal catalysts. The acetamide and ketone groups can act as coordinating sites for metal ions, and the cyclohexyl framework can be used to create a well-defined chiral environment around the metal center. Such ligands could be employed in a variety of asymmetric catalytic reactions, leading to the development of new and efficient methods for the synthesis of enantiomerically pure compounds.
| Research Area | Potential Role of the Compound | Desired Outcome |
| Supramolecular Chemistry | Building block for self-assembly. | Formation of organogels, liquid crystals, or other ordered structures. |
| Polymer Chemistry | Monomer or additive in polymer synthesis. | Development of new polymers with enhanced properties. |
| Asymmetric Catalysis | Ligand for transition metal catalysts. | High enantioselectivity in catalytic transformations. |
| Crystal Engineering | Tecton for the design of crystalline solids. | Creation of functional molecular crystals with predictable packing. |
Methodological Advancements in Stereochemical Control and Conformational Studies
The stereochemistry and conformational preferences of this compound are critical determinants of its properties and function. Future research will need to focus on developing advanced methods for the stereocontrolled synthesis of this molecule and for the detailed characterization of its conformational dynamics.
The development of new catalytic asymmetric methods for the synthesis of enantiomerically pure this compound and its derivatives will be a key area of investigation. This could involve the use of chiral catalysts for the stereoselective reduction of the ketone or for the asymmetric functionalization of the cyclohexyl ring. The ability to access specific stereoisomers will be crucial for elucidating the structure-activity relationships of these compounds.
Advanced spectroscopic techniques, such as multidimensional NMR spectroscopy and vibrational circular dichroism (VCD), will be essential for the detailed conformational analysis of this compound. mdpi.com These experimental studies, in conjunction with high-level computational modeling, will provide a comprehensive understanding of the conformational landscape of the molecule and how it is influenced by its environment. This knowledge will be invaluable for the rational design of analogues with specific conformational properties.
| Research Focus | Methodological Approach | Expected Advancement |
| Stereocontrolled Synthesis | Asymmetric catalysis, chiral auxiliaries. | Access to enantiomerically pure stereoisomers. |
| Conformational Analysis | Multidimensional NMR, VCD spectroscopy. | Detailed understanding of the conformational landscape. |
| Chiroptical Properties | Circular dichroism (CD) spectroscopy. | Correlation of stereochemistry with chiroptical response. |
| Solid-State Structure | X-ray crystallography. | Precise determination of molecular geometry in the solid state. |
Q & A
Q. What are the standard synthetic routes for N-(4-Oxo-cyclohexylmethyl)-acetamide, and how can reaction efficiency be optimized?
The synthesis typically involves amidation of 4-oxocyclohexanecarbaldehyde with acetamide derivatives. A common approach uses Na₂CO₃ as a base in dichloromethane (CH₂Cl₂) to facilitate nucleophilic substitution, followed by purification via silica gel chromatography and recrystallization (e.g., ethyl acetate) . Optimization includes incremental reagent addition (e.g., acyl chlorides) and extended reaction times (e.g., overnight stirring) to improve yields. Monitoring by TLC ensures reaction completion, and acid-base workups (e.g., HCl washes) enhance purity .
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how should data interpretation be approached?
Multinuclear NMR (¹H, ¹³C) is critical for confirming structure. Key signals include the acetamide carbonyl (δ ~169–170 ppm in ¹³C NMR) and cyclohexyl protons (δ ~1.2–2.8 ppm in ¹H NMR). IR spectroscopy identifies the amide C=O stretch (~1650–1680 cm⁻¹) and cyclohexanone C=O (~1720 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular ion peaks (e.g., [M+H]⁺). Cross-referencing with computational predictions (e.g., DFT) resolves ambiguities .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in nucleophilic reactions?
Density Functional Theory (DFT) calculates electron density maps and frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, the cyclohexanone carbonyl is more electrophilic than the acetamide group, making it prone to nucleophilic attack. Solvent effects (e.g., CH₂Cl₂ polarity) and transition-state energy barriers are modeled using software like Gaussian or ORCA. Validation involves comparing predicted vs. experimental reaction outcomes (e.g., regioselectivity in derivatization) .
Q. What strategies resolve discrepancies between theoretical and experimental spectroscopic data for this compound?
Discrepancies in NMR/IR data often arise from solvent effects, tautomerism, or crystallographic packing. Strategies include:
- Variable-temperature NMR to detect dynamic equilibria (e.g., keto-enol tautomerism).
- X-ray crystallography to confirm solid-state conformation and hydrogen-bonding networks.
- Solvent parameterization in DFT to simulate solvent-induced shifts .
Q. How to design in vitro assays to assess the biological activity of this compound derivatives?
- Cytotoxicity assays : Use the MTT assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) on cancer cell lines (e.g., HeLa), with cyclophosphamide as a positive control .
- Enzyme inhibition : Screen against target enzymes (e.g., kinases) using fluorogenic substrates. IC₅₀ values are calculated from dose-response curves.
- ADME profiling : Evaluate metabolic stability via liver microsomal assays and permeability using Caco-2 cell monolayers .
Data Contradiction Analysis
Q. How should researchers address conflicting data on the stability of this compound under basic conditions?
Contradictions may arise from differing reaction conditions (e.g., solvent, temperature). Systematic studies should:
- Vary pH (8–12) and monitor degradation via HPLC.
- Isolate intermediates (e.g., via quenching at timed intervals) for structural elucidation.
- Compare stability across analogs (e.g., substituent effects on the cyclohexyl ring) .
Methodological Best Practices
Q. What purification techniques are optimal for this compound derivatives with low solubility?
- Gradient column chromatography : Use CH₂Cl₂/MeOH (0–8% MeOH) to separate polar byproducts.
- Recrystallization : Ethyl acetate/hexane mixtures improve crystal yield.
- Preparative HPLC : Ideal for isomers, with C18 columns and acetonitrile/water gradients .
Stereochemical Considerations
Q. How can stereochemical outcomes in this compound derivatives be controlled during synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
